molecular formula C20H18N2O4S B2884243 2,6-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868674-80-0

2,6-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2884243
CAS RN: 868674-80-0
M. Wt: 382.43
InChI Key: AJMQQOHPYAKHEY-MRCUWXFGSA-N
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Description

2,6-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide, also known as DM-PB-TZB, is a synthetic compound that has been developed for its potential use in scientific research. It belongs to the class of benzothiazole derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

Target of Action

Compounds containing a propargyl group have been reported to display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative

Mode of Action

The exact mode of action of this compound is currently unknown. Propargyl-containing compounds have been reported to induce the secretion of sappα and increased mapk phosphorylation with similar potency to that of rasagiline (mao-b inhibitor) . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the reported biological activities of propargyl-containing compounds , it is likely that this compound may affect pathways related to cell growth and survival, inflammation, and neurodegeneration.

Pharmacokinetics

It is known that the propargyl moiety has been acknowledged to be a valuable functional group in pharmaceutical chemistry

Result of Action

Given the reported biological activities of propargyl-containing compounds , it is likely that this compound may have cytotoxic activity and could potentially affect cell growth and survival, inflammation, and neurodegeneration.

Action Environment

It is known that the stability and efficacy of a compound can be influenced by factors such as temperature, ph, and the presence of other compounds

properties

IUPAC Name

2,6-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-5-12-22-18-15(26-4)10-7-11-16(18)27-20(22)21-19(23)17-13(24-2)8-6-9-14(17)25-3/h1,6-11H,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMQQOHPYAKHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

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